molecular formula C19H14O7 B143466 [4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate CAS No. 656229-81-1

[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate

Cat. No. B143466
CAS RN: 656229-81-1
M. Wt: 354.3 g/mol
InChI Key: SWRSZMILWBHUEZ-UHFFFAOYSA-N
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Description

[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate is a natural product derived from the plant species Melia azedarach. This compound has been studied extensively due to its potential applications in a wide range of fields, including medicine, agriculture, and chemical synthesis.

Scientific Research Applications

Advanced Oxidation Processes

Studies on advanced oxidation processes (AOPs) highlight the degradation of pharmaceuticals and organic compounds in water, indicating potential applications in environmental remediation and water treatment. For instance, a review on the degradation of acetaminophen by AOPs discusses the generation of various by-products and their biotoxicity, which could relate to the environmental fate of complex organic compounds like the one (Qutob et al., 2022).

Phytochemistry and Biological Relevance

Research on phenylethanoid glycosides and iridoids emphasizes the purification and biological activities of plant secondary metabolites. This suggests potential applications in drug discovery and the development of natural products with health benefits (Luca et al., 2019).

Antioxidant Properties and Structure-Activity Relationships

The investigation of hydroxycinnamic acids (HCAs) and their antioxidant properties provides insights into the structure-activity relationships of phenolic compounds. Such studies are crucial for designing molecules with enhanced biological activities, potentially including derivatives of the compound (Razzaghi-Asl et al., 2013).

Synthetic Approaches to Functionalized Coumarins

Research on the synthesis of unsymmetrically substituted dihydroxycoumarins sheds light on strategies for selective chemical modification, which could be relevant for modifying and studying the properties of similar complex organic molecules (Fatykhov et al., 2020).

Antioxidant Evaluation of Isoxazolone Derivatives

The study of isoxazolone derivatives and their significant biological properties, including antioxidant evaluation, suggests potential pharmaceutical applications for compounds with similar structural features (Laroum et al., 2019).

Applications and Production of Acetol

A review on acetol, discussing its applications as organic intermediates and its production from glycerol, hints at the relevance of chemical intermediates in synthesizing valuable compounds and in industrial processes (Mohamad et al., 2011).

Mechanism of Action

Target of Action

4’,5-Di-O-acetyl Genistein, also known as [4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate, primarily targets protein-tyrosine kinase and DNA topoisomerase-II . These enzymes play crucial roles in cell growth and DNA replication, respectively, making them important targets in cancer treatment .

Mode of Action

The compound interacts with its targets by inhibiting their activity. By inhibiting protein-tyrosine kinase, it can prevent the phosphorylation of proteins involved in cell signaling pathways, thereby disrupting cell growth . Similarly, by inhibiting DNA topoisomerase-II, it interferes with the process of DNA replication, which can lead to cell cycle arrest .

Biochemical Pathways

The inhibition of protein-tyrosine kinase and DNA topoisomerase-II affects several biochemical pathways. These include pathways involved in cell cycle regulation , apoptosis , and angiogenesis . The disruption of these pathways can lead to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis, respectively .

Pharmacokinetics

Genistein, a related compound, is known to be present in soy and soy-based food products . The consumption of these foods can lead to the intake of genistein and possibly its derivatives .

Result of Action

The result of the action of 4’,5-Di-O-acetyl Genistein is the potential induction of apoptosis , cell cycle arrest , as well as antiangiogenic , antimetastatic , and anti-inflammatory effects . These effects can contribute to its potential anticancer activity .

Action Environment

The action, efficacy, and stability of 4’,5-Di-O-acetyl Genistein can be influenced by various environmental factors. For instance, the consumption of soy and soy-based food products, which are regularly consumed in some Asian countries, can affect the intake and bioavailability of genistein and its derivatives

properties

IUPAC Name

[4-(5-acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O7/c1-10(20)25-14-5-3-12(4-6-14)15-9-24-16-7-13(22)8-17(26-11(2)21)18(16)19(15)23/h3-9,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRSZMILWBHUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',5-Di-O-acetyl Genistein

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